molecular formula C10H6ClNO2 B3273603 6-Chloroisoquinoline-3-carboxylic acid CAS No. 590369-88-3

6-Chloroisoquinoline-3-carboxylic acid

Cat. No.: B3273603
CAS No.: 590369-88-3
M. Wt: 207.61 g/mol
InChI Key: ZXQQFFKHOIEAQL-UHFFFAOYSA-N
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Description

6-Chloroisoquinoline-3-carboxylic acid (CAS: 118791-14-3) is a heterocyclic compound with the molecular formula C₁₀H₆ClNO₂ and a molar mass of 207.61 g/mol. It features a quinoline backbone substituted with a chlorine atom at position 6 and a carboxylic acid group at position 3 . Key properties include:

  • Melting Point: 228°C (in ethanol)
  • Boiling Point: 382.1±27.0°C (predicted)
  • pKa: 2.02±0.30 (predicted)
  • Density: 1.469±0.06 g/cm³

This compound is utilized in organic synthesis, particularly in multicomponent reactions and as a precursor for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

6-chloroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQQFFKHOIEAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloroisoquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-chloro-2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate can yield the desired isoquinoline derivative . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-Chloroisoquinoline-6-carboxylic Acid (CAS: 1256794-71-4)
  • Molecular Formula: C₁₀H₆ClNO₂ (identical to 6-chloro isomer)
  • Key Differences : The chlorine and carboxylic acid groups are swapped (positions 3 and 6), altering electronic and steric properties.
  • Applications: Used in coordination chemistry and as a ligand in catalytic systems. Limited literature data exist compared to the 6-chloro isomer .

Ester Derivatives

Ethyl 6-Chloroquinoline-3-carboxylate (CAS: 1017414-83-3)
  • Molecular Formula: C₁₂H₁₀ClNO₂
  • Key Differences : The carboxylic acid is esterified to an ethyl group, enhancing lipophilicity and altering reactivity (e.g., reduced acidity, pKa ~4–5).
  • Applications : Intermediate in synthesizing amides or hydrolyzed back to the carboxylic acid for further functionalization .

Substituted Derivatives

6-Chloro-2-methyl-3-quinolinecarboxylic Acid (CAS: 92513-40-1)
  • Molecular Formula: C₁₁H₈ClNO₂
  • Hazard Profile : Requires strict safety measures (e.g., ventilation, protective gear) due to undefined toxicity .
6-Hydroxyquinoline-3-carboxylic Acid (CAS: 6972-86-7)
  • Molecular Formula: C₁₀H₇NO₃
  • Key Differences : Hydroxyl group replaces chlorine, increasing hydrogen-bonding capacity and acidity (pKa ~3–4).
  • Applications : Chelating agent in metal coordination chemistry .
6-Methoxyisoquinoline-3-carboxylic Acid (CAS: 224321-69-1)
  • Molecular Formula: C₁₁H₉NO₃
  • Key Differences : Methoxy group at position 6 is electron-donating, altering electronic properties and reactivity in aromatic substitutions.
  • Applications: Potential use in photodynamic therapy or fluorescent probes .

Functional Group Variants

3-Chloroisoquinoline-6-carboxaldehyde (CAS: 1337880-76-8)
  • Molecular Formula: C₁₀H₆ClNO
  • Key Differences : Carboxylic acid replaced by an aldehyde group, enabling nucleophilic additions (e.g., formation of Schiff bases).
  • Applications : Building block for synthesizing heterocyclic amines or imines .

Comparative Analysis Table

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
6-Chloroisoquinoline-3-carboxylic acid C₁₀H₆ClNO₂ Cl (C6), COOH (C3) Organocatalysis, pharmaceutical intermediates
3-Chloroisoquinoline-6-carboxylic acid C₁₀H₆ClNO₂ Cl (C3), COOH (C6) Coordination chemistry, limited literature data
Ethyl 6-chloroquinoline-3-carboxylate C₁₂H₁₀ClNO₂ Cl (C6), COOEt (C3) Lipophilic intermediate for amide synthesis
6-Chloro-2-methyl-3-quinolinecarboxylic acid C₁₁H₈ClNO₂ Cl (C6), COOH (C3), CH₃ (C2) Steric hindrance impacts reactivity
6-Hydroxyquinoline-3-carboxylic acid C₁₀H₇NO₃ OH (C6), COOH (C3) Metal chelation, higher acidity
6-Methoxyisoquinoline-3-carboxylic acid C₁₁H₉NO₃ OMe (C6), COOH (C3) Electron-donating effects, fluorescence probes
3-Chloroisoquinoline-6-carboxaldehyde C₁₀H₆ClNO Cl (C3), CHO (C6) Nucleophilic addition reactions

Biological Activity

6-Chloroisoquinoline-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₉H₆ClNO₂
  • Molecular Weight : 195.60 g/mol
  • Structure : The compound features a chloro substituent at the 6-position and a carboxylic acid group at the 3-position of the isoquinoline ring.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets:

  • Enzyme Inhibition : Research has indicated that this compound can inhibit cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions, necessitating further pharmacokinetic studies.
  • Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Anticancer Activity : Some studies have reported that derivatives of isoquinoline compounds exhibit anticancer properties, potentially through mechanisms involving oxidative stress and interference with cellular signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isoquinoline derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific pathogen tested .
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined to be approximately 20 µM for MCF-7 cells, indicating moderate potency .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

CompoundBiological ActivityIC50 (µM)Target Enzyme/Mechanism
This compoundAntimicrobial, Anticancer~20 (MCF-7)CYP1A2 Inhibition
7-Chloroisoquinoline-3-carboxylic acidAntimicrobial~15 (E. coli)Unknown
8-Hydroxyquinoline derivativesAntiviral, Anticancer~3.03 (DENV2)Early viral lifecycle stage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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